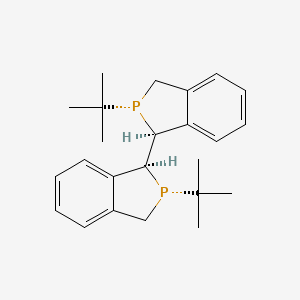

(1S,1'S,2R,2'R)-Duanphos

Description

Significance of Chiral Phosphine (B1218219) Ligands in Enantioselective Synthesis

Chiral phosphine ligands are a cornerstone of asymmetric catalysis due to their strong coordination to transition metals and their tunable electronic and steric properties. nih.govnih.gov These ligands, particularly diphosphine ligands, form stable and highly active catalytic systems that have been successfully applied in a wide array of enantioselective transformations. nih.gov The ability to modify the substituents on the phosphorus atoms and the backbone of the ligand allows for fine-tuning of the catalyst's performance for a specific substrate and reaction type. nih.gov The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, has further expanded the toolbox of synthetic chemists, enabling remarkable levels of enantioselectivity in reactions like asymmetric hydrogenation. jst.go.jpnih.govbohrium.com

Overview of (1S,1'S,2R,2'R)-Duanphos as a Prominent Chiral Diphosphine Ligand

This compound, also known by its systematic name (1S,1′S,2R,2′R)-2,2′-Di-tert-butyl-2,3,2′,3′-tetrahydro-1H,1′H-[1,1′]biisophosphindolyl, is a highly effective and widely used chiral diphosphine ligand in asymmetric catalysis. smolecule.comsigmaaldrich.com It is characterized by its rigid, C2-symmetric structure and the presence of bulky tert-butyl groups on the phosphorus atoms. smolecule.com This structural rigidity and steric bulk contribute to its exceptional ability to induce high enantioselectivity in a variety of metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenations. lookchem.comcapes.gov.brresearchgate.net Duanphos is an air-stable, crystalline solid, which adds to its practicality and widespread use in both academic research and industrial applications. bohrium.comresearchgate.net

The unique stereochemistry of this compound, with stereogenic centers on both the carbon backbone and the phosphorus atoms, creates a well-defined chiral pocket around the metal center. This precise spatial arrangement is crucial for differentiating between the two faces of a prochiral substrate, leading to high levels of asymmetric induction. smolecule.com Its electron-rich nature further enhances its catalytic activity. smolecule.comlookchem.com

Detailed Research Findings

The efficacy of this compound has been demonstrated in numerous studies, particularly in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. These reactions consistently produce chiral products with high enantiomeric excess (ee).

Table 1: Selected Applications of this compound in Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

| α-Acetamidoacrylates | [Rh(Duanphos)]+ | Chiral α-amino acids | Up to >99% | capes.gov.br |

| α-Substituted enamides | [Rh(Duanphos)]+ | Chiral amines | Up to >99% | researchgate.net |

| β-Ketoenamides | [Rh(Duanphos)]+ | Chiral anti-1,3-amino alcohols | High | sigmaaldrich.com |

| Amino acrylonitriles | [Rh(Duanphos)]+ | Chiral β-amino nitriles | High | sigmaaldrich.com |

| 1,1-Diarylalkenes | [Rh(NBD)DuanPhos]BF4 | Chiral 1,1-diarylalkanes | High | researchgate.net |

Beyond asymmetric hydrogenation, this compound has also proven to be a valuable ligand in other catalytic transformations. For instance, it has been successfully employed in rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes and conjugate addition reactions of arylboronic acids to 4-oxobutenamides. sigmaaldrich.comsigmaaldrich.com

Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32P2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(1S,2R)-2-tert-butyl-1-[(1S,2R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |

InChI |

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m0/s1 |

InChI Key |

HCBRTCFUVLYSKU-CNXCYTMISA-N |

Isomeric SMILES |

CC(C)(C)[P@@]1CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4C[P@]3C(C)(C)C |

Canonical SMILES |

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |

Origin of Product |

United States |

Synthesis and Structural Aspects of 1s,1 S,2r,2 R Duanphos

Synthetic Methodologies for (1S,1'S,2R,2'R)-Duanphos

The synthesis of the enantiomerically pure Duanphos ligand is a critical aspect of its application. Two primary strategies have been established: the resolution of a racemic mixture and stereocontrolled synthesis.

Resolution of Racemic Duanphos P-Oxide

One effective method for obtaining enantiomerically pure Duanphos involves the resolution of its racemic P-oxide derivative. researchgate.net This classical approach to accessing chiral compounds separates a racemic mixture into its constituent enantiomers. In the case of Duanphos, the racemic phosphine (B1218219) oxide is separated using a chiral resolving agent. Specifically, O,O'-dibenzoyl-(2R,3R)-tartaric acid has been successfully employed for the resolution of P-heterocyclic phosphine oxides, including Duanphos oxide. rsc.org This method is a well-established technique for preparing optically active organophosphorus compounds when asymmetric synthesis routes are not employed. rsc.org Following the separation of the diastereomeric salts, the desired enantiomer of the phosphine oxide is isolated and subsequently reduced to yield the final this compound ligand. This preparation method highlights the importance of resolution techniques in the synthesis of P-stereogenic compounds. researchgate.net

Stereocontrolled Approaches (e.g., Sequential SN2–SN2′ Dialkylation of Glycine (B1666218) Schiff Base Nickel(II) Complexes)

A stereocontrolled approach offers a more direct pathway to the desired stereoisomer of Duanphos. One such method involves the sequential SN2–SN2′ dialkylation of a glycine Schiff base nickel(II) complex. This synthetic route provides a high degree of control over the stereochemical outcome. The process utilizes a chiral auxiliary to direct the formation of the specific stereocenters in the Duanphos backbone. The application of nickel(II) complexes of glycine Schiff bases is a recognized methodology for the asymmetric synthesis of various amino acids and, in this context, is adapted for the construction of the chiral ligand framework. mdpi.com These reactions are typically conducted under operationally manageable conditions and are amenable to scaling up for larger-scale production.

Structural Features and Chiral Backbone Configuration

The catalytic effectiveness of this compound is intrinsically linked to its unique three-dimensional structure. The specific arrangement of its atoms and functional groups creates a well-defined chiral environment that influences its interaction with metal centers and substrates.

Rigidity of the Backbone

A key characteristic of the Duanphos ligand is its rigid bicyclic backbone. researchgate.netsmolecule.com This rigidity is a consequence of its biisophosphindolyl structure. Unlike more flexible ligands, the constrained conformation of Duanphos reduces the likelihood of catalyst decomposition during prolonged reactions, contributing to its robustness. This structural rigidity is crucial for maintaining a consistent and well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic transformations. smolecule.com The development of ligands with rigid architectures, such as Duanphos, represented a significant advancement in the field of P-chiral ligands. smolecule.com

Influence of Bulky Tert-butyl Substituents on Steric Hindrance

The presence of bulky tert-butyl groups on the phosphorus atoms is a defining feature of the Duanphos ligand. smolecule.com These substituents exert significant steric hindrance, which plays a critical role in controlling the approach of substrates to the catalytic center. smolecule.com The large size of the tert-butyl groups effectively blocks certain coordination pathways, thereby directing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer of the product. libretexts.orgmasterorganicchemistry.com This steric control is a fundamental principle in asymmetric catalysis, and the strategic placement of the bulky tert-butyl groups in Duanphos is a primary contributor to its high enantioselectivity. smolecule.com The impact of substituent size on the outcome of reactions is a well-documented phenomenon, with larger groups generally leading to greater steric hindrance. libretexts.org

Electron-Rich Nature of the Phosphine Moiety

This compound is classified as an electron-rich chiral phosphine ligand. smolecule.com The phosphorus atoms in the ligand possess strong σ-donor characteristics, which are enhanced by the electron-donating nature of the tert-butyl groups. smolecule.com This increased electron density at the phosphorus atoms strengthens their coordination to transition metal centers. smolecule.com The electron-rich character of the phosphine moiety enhances the catalytic performance by modulating the electronic properties of the metal catalyst. smolecule.com The development of electron-rich phosphine ligands has been a significant area of research in catalysis, as these ligands can lead to highly active and selective catalysts. nih.govjst.go.jp

Air-Stability Characteristics of this compound

The stability of phosphine ligands in the presence of atmospheric oxygen is a critical factor for their practical application in catalysis. Many phosphine ligands are sensitive to air and can be easily oxidized, which diminishes their catalytic activity. acs.org For instance, P-chiral ligands like BisP* are known to be extremely sensitive to air due to high electron density on their phosphorus atoms. acs.org

In contrast, this compound is reported to be an air-stable ligand. researchgate.net This stability is a significant advantage, making it more robust and easier to handle compared to air-sensitive counterparts like TangPhos. researchgate.net The stability of such ligands is often related to their structural and electronic properties. rsc.org In some designs, the introduction of electron-withdrawing groups, such as a quinoxaline (B1680401) backbone, can decrease the electron density at the phosphorus atoms, rendering them less susceptible to oxidation. acs.org

While considered air-stable for general handling and storage, it is important to note that like other bisphosphines, Duanphos can undergo oxidation under specific chemical conditions. Research has shown that in the presence of palladium complexes and an oxidant, Duanphos can be converted to its corresponding bisphosphine mono-oxide (BPMO). chemrxiv.org This indicates that its stability is relative and context-dependent, though it is significantly more robust than many other chiral phosphines under ambient conditions. A related ligand was described as "relatively air stable but should be kept under inert atmosphere in the cold for prolonged storage" which gives context to the handling of such compounds. researchgate.net

The following table provides a qualitative comparison of the air stability of Duanphos and other selected chiral phosphine ligands based on literature reports.

| Ligand | Reported Air-Stability |

| This compound | Air-stable researchgate.net |

| TangPhos | Less stable than Duanphos researchgate.net |

| BisP | Extremely sensitive to air acs.org |

| QuinoxP | Air-stable solid acs.orgnih.gov |

Applications in Transition Metal Catalyzed Asymmetric Reactions

Asymmetric Hydrogenation Catalysis

The rhodium complex of Duanphos is a powerful catalytic system for the asymmetric hydrogenation of functionalized alkenes. capes.gov.br This methodology is a direct and environmentally benign approach for creating chiral compounds, which are crucial building blocks in pharmaceuticals and other specialized chemicals. lookchem.comacs.org

The pairing of Duanphos with rhodium(I) precursors forms catalysts that demonstrate remarkable performance in the hydrogenation of various unsaturated compounds, including different types of enamides and olefins. capes.gov.brnih.gov The catalyst's efficacy stems from the unique stereoelectronic properties of the Duanphos ligand. capes.gov.brwiley-vch.de

Rhodium-Duanphos complexes are particularly effective for the hydrogenation of enamides, a key transformation for the synthesis of chiral amines. nih.govresearchgate.net The catalyst system has been successfully applied to a broad scope of enamide substrates, consistently delivering products with high enantiomeric purity. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation

Hydrogenation of Olefins and Enamides

α-Acetylaminoacrylates and α-Substituted Enamides

The Rh-Duanphos catalyst has proven to be highly efficient in the asymmetric hydrogenation of α-acetylaminoacrylates and other α-substituted enamides. researchgate.netresearchgate.net These reactions typically proceed with excellent enantioselectivities and high turnover numbers, making this a practical method for producing chiral α-amino acid derivatives. For example, the hydrogenation of various (Z)-β-substituted-α-acetamidoacrylates using a Rh-Duanphos catalyst consistently yields the corresponding saturated products with high enantiomeric excess (ee). nih.gov

Table 1: Rh-Duanphos Catalyzed Asymmetric Hydrogenation of α-Substituted Enamides

| Substrate | Product | Enantiomeric Excess (ee) | Configuration |

|---|

Reaction conditions typically involve a substrate-to-catalyst ratio of 100:1, H₂ pressure of 30 bar, at room temperature for 20 hours, achieving 100% conversion. nih.gov

Cyclic Dienamides for Chiral Cyclic Allylic Amines

A notable application of the Rh-Duanphos system is the highly regioselective and enantioselective hydrogenation of cyclic dienamides. researchgate.netnih.gov This method provides efficient access to valuable chiral cyclic allylic amines, which serve as building blocks for more complex molecules like multi-substituted cyclohexane (B81311) derivatives. nih.govpharmtech.com The reaction hydrogenates one of the two double bonds in the dienamide with high precision, yielding the allylic amine with enantioselectivities often reaching up to 99% ee. nih.govpharmtech.com

α-CF3-Enamides for Chiral Trifluoromethylated Amines

The synthesis of chiral α-trifluoromethylated amines, important components in many pharmaceuticals, has been successfully achieved through the Rh-Duanphos catalyzed asymmetric hydrogenation of α-CF3-enamides. acs.orgnih.govacs.org This reaction demonstrates a broad substrate scope, accommodating both aryl and alkyl-substituted α-CF3-enamides, and produces the desired chiral amines in high yields and with excellent enantioselectivities (up to 99% ee). acs.orgnih.govresearchgate.net The electron-rich nature of the Duanphos ligand is considered crucial for the hydrogenation of these electron-deficient enamides. acs.org

Table 2: Rh-Duanphos Catalyzed Asymmetric Hydrogenation of α-CF3-Enamides

| Substrate (Ar-group) | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Phenyl | 98% | 98% |

| 4-Methylphenyl | 99% | 99% |

| 4-Methoxyphenyl | 99% | 99% |

| 4-Fluorophenyl | 97% | 98% |

| 2-Naphthyl | 98% | 99% |

Conditions: [Rh(cod)₂(Sc,Rp)-Duanphos]BF₄ catalyst, 10 atm H₂, in dichloroethane (DCE) at 50°C for 24h. acs.orgnih.gov

β-Ketoenamide Intermediates for Anti-1,3-Amino Alcohols

The Rh-Duanphos catalytic system has been effectively used for the stereoselective preparation of anti-1,3-amino alcohols through the asymmetric hydrogenation of β-ketoenamide intermediates. lookchem.com This transformation is highly diastereoselective and enantioselective, favoring the anti configuration of the resulting amino alcohol with high fidelity. wiley-vch.de This process provides an efficient route to these valuable chiral synthons, which are precursors to important molecules such as γ-aryl isobutylamines. researchgate.net The hydrogenation of the β-ketoenamide can achieve both high enantioselectivity (up to 99% ee) and high diastereoselectivity (up to 99:1 dr). wiley-vch.de

Acetylaminoindene for Acetylaminoindaneub.edu

The rhodium-catalyzed asymmetric hydrogenation of acetylaminoindene to produce the corresponding chiral acetylaminoindane is a notable application of the Duanphos ligand. dicp.ac.cn This reaction serves as an efficient method for preparing enantiomerically enriched indane derivatives, which are valuable structural motifs in medicinal chemistry. The Rh-Duanphos catalytic system has demonstrated high stereoselectivity in this transformation. dicp.ac.cn While specific performance data is distributed across various studies, the consistent citation of this application underscores its reliability in synthetic chemistry. dicp.ac.cnacs.org

| Catalyst | Substrate | Product | Reported Performance |

|---|---|---|---|

| Rh-(1S,1'S,2R,2'R)-Duanphos Complex | Acetylaminoindene | (R)-Acetylaminoindane | Cited as an effective stereoselective preparation. dicp.ac.cn |

Disubstituted Allylphthalimides for β-Methyl Chiral Aminesacs.org

The synthesis of β-methyl chiral amines via the asymmetric hydrogenation of disubstituted allylphthalimides presents a challenging transformation. researchgate.net In the screening of various catalysts for this reaction, rhodium complexes with diphosphine ligands such as (1S,1S´,2R,2R´)-TangPhos, a close structural analog of Duanphos, resulted in low enantioselectivities under standard conditions. researchgate.net Research into this specific substrate class showed that ruthenium-based catalysts, particularly those with the TunePhos ligand family, provided superior results, achieving high enantioselectivity (up to 95.5% ee) albeit under more demanding conditions (100 atm H₂, 80 °C). researchgate.net This indicates that while Rh-Duanphos is a powerful catalyst for many substrates, for the asymmetric hydrogenation of N-2-alkylallyl phthalimides, alternative catalytic systems have proven to be more effective. researchgate.net

Influence of Substrate Structure on Enantioselectivity and Reactivitynih.govresearchgate.net

The structure of the substrate plays a critical role in determining the enantioselectivity and reactivity of hydrogenations catalyzed by Duanphos complexes. This influence is evident in the iridium-catalyzed asymmetric hydrogenation of N-aryl imines, where the electronic nature of substituents on the aryl rings significantly impacts the stereochemical outcome. ub.edunih.gov For a standard N-aryl imine substrate, an iridium catalyst featuring the Duanphos ligand achieved 93% enantiomeric excess (ee). ub.edunih.gov When various substitutions were made on the aryl groups of the imine, the enantioselectivity remained high, generally in the range of 90–93% ee. ub.edunih.gov

Similarly, in the Rh-Duanphos catalyzed hydrogenation of β-acetylamino vinylsulfides, excellent enantioselectivities of up to 99% ee were achieved. nih.gov The success with these challenging substrates highlights the catalyst's sensitivity to substrate features, where electronic and steric factors on the substrate interact with the chiral environment provided by the Duanphos ligand to dictate the reaction's efficiency and stereochemical path. researchgate.netnih.gov For certain tetrasubstituted enamides in the (Z)-configuration, the Rh-DuanPhos system gave poor conversion, whereas other ligands like JosiPhos proved highly effective, further underscoring the crucial interplay between ligand and substrate structure. nih.gov

Hydrogenation of Imines and Ketones

The asymmetric hydrogenation of carbon-nitrogen (imine) and carbon-oxygen (ketone) double bonds are cornerstone reactions for the synthesis of chiral amines and alcohols, respectively. The Duanphos ligand has been instrumental in the development of highly effective catalysts for these transformations. nih.gov

N-Aryl Imines for Chiral Aminesnih.gov

Iridium complexes incorporating the (1S,1'S,2R,2'R)-Duanphos ligand are highly efficient for the asymmetric hydrogenation of N-aryl imines, providing a direct route to valuable chiral secondary amines. ub.edunih.gov These catalytic systems have demonstrated excellent enantioselectivities, reaching up to 98% ee, and high turnover numbers. researchgate.net The reaction accommodates a range of N-aryl imines, including those derived from acetophenones. ub.edunih.gov The high performance of the Ir-Duanphos catalyst makes it a practical choice for the synthesis of these important chiral building blocks. ub.eduresearchgate.net

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| [Ir-(this compound)]-BARF | N-Aryl Imines (Standard) | 93% | ub.edunih.gov |

| [Ir-(this compound)]-BARF | N-Aryl Imines (with substitutions) | 90-93% | ub.edunih.gov |

| [Ir-(this compound)]-BARF | Acyclic N-aryl imines | up to 98% | researchgate.net |

Ketone Hydroacylationscholaris.ca

This compound serves as a ligand in rhodium-catalyzed ketone hydroacylation, an atom-economical method for preparing chiral esters and lactones from aldehydes and ketones. scholaris.cadntb.gov.ua In the intramolecular hydroacylation of keto-aldehydes to form chiral lactones, the selection of an electron-rich diphosphine ligand is crucial for high reactivity. scholaris.ca While extensive data tables in the literature often feature other ligands, the Dong research group noted the effectiveness of Duanphos in specific transformations. For instance, in the global hydrogenation of a bis-dehydro cyclic peptide, the Duanphos ligand provided the desired natural product stereochemistry with excellent diastereoselectivity (>20:1 dr). scholaris.ca

| Catalyst System | Reaction Type | Substrate Type | Result | Reference |

|---|---|---|---|---|

| Rh-(1S,1'S,2R,2'R)-Duanphos | Intramolecular Hydroacylation | Keto-aldehyde | Cited as ligand for Rh-catalyzed ketone hydroacylation. dntb.gov.ua | dntb.gov.ua |

| Rh-(1S,1'S,2R,2'R)-Duanphos | Global Hydrogenation | Bis-dehydro cyclic peptide | >20:1 dr | scholaris.ca |

Preparation of β-Amino Nitriles via Hydrogenation of Amino Acrylonitrilesscholaris.caub.edudicp.ac.cn

The rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles to furnish chiral β-amino nitriles is a well-established application for the Duanphos ligand. dicp.ac.cn This method provides an efficient pathway to chiral amino nitriles, which are versatile intermediates in organic synthesis. researchgate.net Research by Zhang and coworkers has shown that employing a rhodium-Duanphos complex as the catalyst for the hydrogenation of β-alkyl (Z)-β-(acylamino)acrylates leads to non-natural aliphatic α-amino acids with high enantioselectivity. researchgate.net Similarly, the hydrogenation of α-amino acrylonitriles has been developed to afford α-acylamino nitriles in high yields and excellent enantioselectivities (up to >99% ee). researchgate.net

| Catalyst System | Substrate Type | Product Type | Achieved Performance | Reference |

|---|---|---|---|---|

| Rh-Duanphos | β-Alkyl (Z)-β-(acylamino)acrylates | Non-natural aliphatic α-amino acids | High enantioselectivities reported. | researchgate.net |

| Rh-Duanphos | α-Amino acrylonitriles | α-Acylamino nitriles | Up to 99% yield, >99% ee. | researchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylaminoindene |

| (R)-Acetylaminoindane |

| Disubstituted Allylphthalimides |

| β-Methyl Chiral Amines |

| (1S,1S´,2R,2R´)-TangPhos |

| TunePhos |

| N-Aryl Imines |

| JosiPhos |

| β-acetylamino vinylsulfides |

| (Z)-tetrasubstituted enamides |

| Chiral Secondary Amines |

| BARF {tetrakis[3,5-bis(trifluoromethyl)phenyl]borate} |

| Keto-aldehydes |

| β-Amino Nitriles |

| Amino Acrylonitriles |

| (Z)-β-(acylamino)acrylates |

| α-amino acids |

| α-acylamino nitriles |

Scope and Limitations in Rhodium Catalysis

This compound, when complexed with rhodium, serves as a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins. researchgate.net However, the success of these reactions is intricately linked to the specific reaction conditions employed.

Impact of Reaction Conditions (Temperature, Pressure, Solvent, Additives)

The efficiency and stereoselectivity of Rhodium-Duanphos catalyzed hydrogenations are highly sensitive to the reaction environment. Key parameters that influence the outcome include temperature, hydrogen pressure, the choice of solvent, and the presence of additives.

Temperature and Pressure: In many Rhodium-catalyzed asymmetric hydrogenations, reactions are effectively carried out at room temperature. nih.gov For instance, the hydrogenation of certain enamides proceeds to full conversion at ambient temperature. nih.gov Hydrogen pressure is another critical variable. While some reactions proceed efficiently at pressures as low as 2 bar, others may require significantly higher pressures, such as 30 bar, to achieve optimal results. nih.govdicp.ac.cn In specific cases, variations in hydrogen pressure between 2 and 10 bar have shown no significant effect on the enantioselectivity. dicp.ac.cn

Solvent: The choice of solvent can profoundly impact the catalytic activity and enantioselectivity. mdpi.com For example, in the hydrogenation of a model substrate, using 2-propanol (i-PrOH) as the solvent resulted in a higher enantiomeric excess (80% ee) compared to other solvents. chinesechemsoc.org The solvent can influence the formation of the active catalytic species; for instance, the reaction of [Rh(COD)(µ2-Cl)]2 with the ligand SEGPhos yields different rhodium complexes in solvents like THF, DCM, and MeOH. mdpi.com Coordinating solvents like methanol (B129727) are often crucial for forming the catalytically active solvate complex. researchgate.net

Additives: Additives can play a crucial role in enhancing the enantioselectivity of Rhodium-catalyzed hydrogenations. In certain reactions, the addition of Lewis acids like aluminum chloride (AlCl3) has been shown to significantly improve the enantiomeric excess. chinesechemsoc.org For example, the addition of AlCl3 boosted the ee from 80% to 92% in the hydrogenation of a specific tetrasubstituted exocyclic olefin. chinesechemsoc.org Other additives, such as those containing chloride ions, have also been observed to promote enantioselectivity. chinesechemsoc.org In some systems, a Brønsted acid like trifluoroacetic acid (TFA) is necessary to activate the substrate for hydrogenation. chinesechemsoc.org

Table 1: Effect of Additives on Enantioselectivity in Rhodium-Catalyzed Asymmetric Hydrogenation

| Entry | Additive | Conversion (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | None | >99 | 80 | >20:1 |

| 2 | Al(Oi-Pr)3 | >99 | 81 | >20:1 |

| 3 | AlBr3 | >99 | 87 | >20:1 |

| 4 | AlCl3 | >99 | 92 | >20:1 |

| 5 | ZnCl2 | >99 | 86 | >20:1 |

| 6 | LiCl | >99 | 89 | 94:6 |

| 7 | MgCl2 | >99 | 90 | >20:1 |

Catalyst Loading and Substrate-to-Catalyst Ratio

The efficiency of a catalytic process is often measured by the turnover number (TON) and turnover frequency (TOF), which are directly related to the catalyst loading and the substrate-to-catalyst (S/C) ratio. For Rhodium-Duanphos systems, high S/C ratios are often achievable without compromising enantioselectivity.

For instance, in the asymmetric hydrogenation of certain enamides, S/C ratios as high as 1000 have been demonstrated to yield the product with almost unchanged enantiomeric excess. nih.gov This indicates the high efficiency and robustness of the catalyst. In some cases, catalyst loadings as low as 0.1 mol% have been successfully employed, maintaining high yields and excellent enantioselectivities, although sometimes requiring longer reaction times or higher pressures. dicp.ac.cn The ability to use low catalyst loadings is a significant advantage in large-scale industrial applications.

Iridium-Catalyzed Asymmetric Hydrogenation

While rhodium catalysts are widely used, iridium catalysts have emerged as powerful alternatives, particularly for the hydrogenation of challenging substrates like tetrasubstituted olefins. urv.cat

Hydrogenation of Tetrasubstituted Exocyclic Olefins

The asymmetric hydrogenation of tetrasubstituted exocyclic olefins presents a significant challenge due to steric hindrance. chinesechemsoc.org Iridium catalysts, in combination with ligands like this compound, have shown promise in this area. However, in some cases, other ligands have proven more effective. For instance, in the hydrogenation of methyl (Z)-2-phenyl-2-(piperidin-2-ylidene)acetate, a precursor to Dexmethylphenidate, this compound (referred to as (Rc,Sp)-DuanPhos in the study) resulted in poor enantioselectivity (26% ee). chinesechemsoc.org In this specific case, the ligand (R)-f-Binaphane was found to be superior, achieving high enantioselectivity and diastereoselectivity. chinesechemsoc.org

Enantioselectivity and Reactivity Profiles in Iridium Systems

The enantioselectivity and reactivity of Iridium-Duanphos systems are influenced by the substrate structure and reaction conditions. While this compound has been successfully applied in various iridium-catalyzed hydrogenations, its effectiveness can be substrate-dependent. chinesechemsoc.orgub.edu For the hydrogenation of certain tetrasubstituted exocyclic olefins, this compound showed disappointing reactivity and low enantioselectivity. chinesechemsoc.org

In the broader context of iridium-catalyzed asymmetric hydrogenation, factors such as the choice of ligand, solvent, and additives are critical for achieving high performance. For some substrates, iridium catalysts modified with other ligands have demonstrated superior results, achieving up to 96% ee and 99:1 dr. chinesechemsoc.org

Specific Case Studies (e.g., Dexmethylphenidate Precursors)

The synthesis of precursors for pharmaceuticals like Dexmethylphenidate provides a relevant case study for the application of asymmetric hydrogenation. The key step involves the enantioselective hydrogenation of a tetrasubstituted exocyclic olefin. chinesechemsoc.org

In a study focused on the synthesis of a Dexmethylphenidate precursor, various diphosphine ligands were screened in an iridium-catalyzed hydrogenation. While electron-rich ligands like this compound were tested, they provided poor enantioselectivities. chinesechemsoc.org The most successful catalyst system for this specific transformation utilized the ligand (R)-f-Binaphane in combination with an iridium precursor and an aluminum chloride additive, highlighting the importance of ligand selection for a given substrate. chinesechemsoc.org This system was scalable, demonstrating its potential for practical applications with a turnover number of up to 1500. chinesechemsoc.org

Table 2: Screening of Diphosphine Ligands for the Iridium-Catalyzed Asymmetric Hydrogenation of a Dexmethylphenidate Precursor

| Entry | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (S,S)-Me-DuPhos | >99 | -5 |

| 2 | (S)-Binapine | 15 | 15 |

| 3 | This compound | 10 | 26 |

| 4 | (R,S)-JosiPhos | >99 | -2 |

| 5 | (SC,RFC)-ZhaoPhos | >99 | -2 |

| 6 | (R)-f-Binaphane | >99 | 79 |

Limitations with Specific Substrates (e.g., Tetrasubstituted Enamides)

While the Rhodium-Duanphos catalytic system has proven effective for hydrogenating various enamides, its efficacy is not universal, and limitations arise with certain challenging substrates like tetrasubstituted enamides. bohrium.comchinesechemsoc.org The steric hindrance and electronic properties of these highly substituted olefins can impede catalyst performance, leading to poor reactivity or low enantioselectivity. chinesechemsoc.org

For instance, in the iridium-catalyzed asymmetric hydrogenation of methyl (Z)-2-phenyl-2-(piperidin-2-ylidene)acetate, a tetrasubstituted exocyclic enamide, the (Rc,Sp)-Duanphos ligand displayed poor enantioselectivity (26% ee) and disappointing reactivity. chinesechemsoc.org This highlights a significant limitation, as other electron-rich diphosphine ligands also failed in this specific transformation, which required a different ligand class (specifically (R)-f-Binaphane) to achieve high yields and stereoselectivity. chinesechemsoc.org

However, it is important to note that Rh/Duanphos complexes have been successfully employed in the asymmetric hydrogenation of other classes of tetrasubstituted enamides. bohrium.comsorbonne-universite.fr For example, the system can effectively hydrogenate tetrasubstituted α,β‐unsaturated amides and β-acetoxy-α-enamido esters, yielding products with two adjacent chiral centers in high yields and with excellent enantioselectivities (up to >99% ee). bohrium.comresearchgate.net This indicates that the limitations of Duanphos are highly substrate-dependent, contingent on the specific structure and substitution pattern of the tetrasubstituted enamide.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are widely used in asymmetric hydrogenation, often demonstrating high efficiency for a broad range of substrates, including various ketones and heteroaromatic compounds. bohrium.comthieme-connect.com While Duanphos is a prominent ligand in asymmetric catalysis, its pairing with ruthenium is less frequently documented in literature compared to its extensive use in rhodium-catalyzed systems. thieme-connect.comacs.org

Ruthenium complexes containing diphosphine ligands are known to be effective for the hydrogenation of functionalized olefins. nih.gov Research into the asymmetric hydrogenation of heteroaromatic compounds, a challenging area of synthesis, has seen significant advances using chiral ruthenium catalysts. thieme-connect.comacs.org For example, chiral ruthenium-NHC complexes have been successfully applied to the hydrogenation of indolizines, providing access to important indolizidine alkaloid scaffolds. thieme-connect.com Similarly, Ru-BINAP systems can catalyze the enantioselective hydrogenation of 1-tetralone (B52770) derivatives. bohrium.com Although these examples establish the utility of ruthenium in complex hydrogenations, specific, high-performing examples detailing the use of a Ru-Duanphos catalytic system are not as prevalent as their rhodium or iridium counterparts in the reviewed literature.

Comparative Studies with Rhodium and Iridium Systems

The choice of metal center—rhodium, iridium, or ruthenium—in complex with a chiral ligand like Duanphos is critical and dictates the catalyst's reactivity and selectivity for a given substrate. wiley-vch.de Comparative studies reveal distinct advantages and applications for each system.

Generally, rhodium- and ruthenium-diphosphine complexes, including those with Duanphos, are highly effective for the asymmetric hydrogenation of olefins that possess a coordinating group (e.g., amide, ester, or acid) adjacent to the double bond. nih.gov In contrast, iridium complexes with P,N ligands are often the catalysts of choice for hydrogenating non-functionalized olefins that lack a coordinating substituent. nih.gov

In direct comparisons using Duanphos, different metals show superiority for different substrate classes. For the hydrogenation of the standard N-aryl imine substrate, an iridium catalyst prepared with Duanphos furnished the chiral amine product with 93% ee. ub.eduacs.org However, for the challenging asymmetric hydrogenation of a tetrasubstituted exocyclic enamide, the Ir-Duanphos system performed poorly, whereas an Ir-f-Binaphane catalyst provided excellent results (79% ee). chinesechemsoc.org

Rhodium-Duanphos systems are particularly noted for their high enantioselectivity and reactivity in the hydrogenation of various functionalized olefins. chemdad.com For example, the Rh-Duanphos complex is highly selective in reducing specific 1,1-diaryl-substituted terminal olefins and various enamides, including certain tetrasubstituted enamides, where iridium or ruthenium catalysts may be less effective. sorbonne-universite.frresearchgate.netnih.gov This specialization underscores that there is no universally superior metal for the Duanphos ligand; rather, the optimal metal-ligand combination is determined by the specific structure of the substrate being hydrogenated.

Other Asymmetric Catalytic Reactions

Beyond hydrogenation, this compound has demonstrated significant utility in other important classes of asymmetric transformations, including carbon-carbon bond-forming reactions like conjugate additions and annulations.

Conjugate Addition Reactions

A highly selective rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides has been developed, where the use of sterically demanding P-chiral diphosphine ligands like Duanphos is critical for success. acs.orgorganic-chemistry.orgnih.gov This reaction provides access to valuable 2-aryl-4-oxobutanamide products, which are versatile synthetic intermediates. organic-chemistry.orgacs.org

The Rh-Duanphos catalytic system achieves exceptional levels of both regioselectivity and enantioselectivity, with ratios often exceeding 99:1 and enantiomeric excesses (ee) greater than 96%. acs.orgnih.govacs.org The reaction tolerates a variety of arylboronic acids, including those with electron-donating, electron-withdrawing, and sterically hindering groups, as well as a range of oxobutenamide structures. organic-chemistry.org While traditional chiral ligands provide only moderate selectivity, the unique steric and electronic properties of Duanphos are key to achieving the near-perfect control observed in this transformation. organic-chemistry.org

| Entry | Arylboronic Acid (Ar) | Oxobutenamide (R) | Yield (%) | Regioselectivity | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 95 | >99:1 | 98 | organic-chemistry.org |

| 2 | 4-Methoxyphenyl | Phenyl | 99 | >99:1 | 98 | organic-chemistry.org |

| 3 | 4-Fluorophenyl | Phenyl | 88 | >99:1 | 98 | organic-chemistry.org |

| 4 | 2-Methylphenyl | Phenyl | 99 | >99:1 | 97 | organic-chemistry.org |

| 5 | Phenyl | 2-Thienyl | 54 | >99:1 | 97 | acs.org |

Annulation Reactions

Duanphos has also been utilized as a chiral ligand in catalytic asymmetric annulation reactions, which are powerful methods for constructing cyclic molecular frameworks. lookchem.comresearchgate.net These reactions build rings by forming multiple carbon-carbon or carbon-heteroatom bonds in a single operation.

One notable example is the use of a Duanphos-silver(I) complex in a Conia-ene-type annulation. researchgate.net In this transformation, the AgOTf-Duanphos catalyst promoted the reaction to produce chiral spiro dihydrofuran oxindoles in up to 98% yield and with 91% ee. researchgate.net Additionally, Duanphos has been reported as a catalytic ligand for the stereoselective synthesis of cyano-substituted dihydropyrroles through the annulation of cyanoallenes. lookchem.comchemdad.com These applications demonstrate the versatility of Duanphos in controlling stereochemistry during the formation of complex cyclic and spirocyclic systems.

Hydroacylation Reactions

This compound has been identified as an optimal ligand for the rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes, particularly in the kinetic resolution of racemic β-alkyl-β-thioalkoxyaldehydes. nih.gov This reaction provides access to α- and β-substituted unsaturated ketones with high enantiopurity. lookchem.com The process involves the selective reaction of one enantiomer of the racemic aldehyde with an alkyne, leaving the unreacted aldehyde enantiomerically enriched. The effectiveness of the this compound ligand is crucial for achieving good selectivity factors (s) in these resolutions. The reaction is typically performed at low temperatures to enhance enantioselectivity.

Table 2: Kinetic Resolution of Racemic Aldehydes via Rh-Duanphos Catalyzed Hydroacylation

| Entry | Aldehyde Substrate (racemic) | Alkyne Substrate | Yield (%)a | ee (%)a | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 1 | 3-(Ethylthio)butanal | 1-Octyne | 45 | 92 | 45 |

| 2 | 3-(Ethylthio)pentanal | 1-Octyne | 47 | 90 | 38 |

| 3 | 3-(Ethylthio)-4-methylpentanal | 1-Octyne | 42 | 88 | 25 |

| 4 | 3-(Ethylthio)butanal | Phenylacetylene (B144264) | 40 | 91 | 30 |

a Refers to the recovered, unreacted aldehyde.

Borylative Cyclization

In the field of borylative cyclization, chiral bis(phosphine) copper(I) complexes are pivotal catalysts. This compound, in combination with a copper(I) source, forms a catalytically active species capable of mediating the addition of a boron unit and a carbon nucleophile across a double bond in a single, stereocontrolled operation. The proposed catalytic cycle begins with the in situ generation of a ligated copper(I) alkoxide, which reacts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂) to form a borylcopper intermediate. This intermediate then coordinates to an alkene, undergoes regioselective migratory insertion to form a copper-alkyl species, and finally cyclizes to yield the product, regenerating the copper alkoxide catalyst.

A significant application of this compound is in the stereodivergent borylative cyclization of racemic β-oxo acid derivatives that contain a tethered olefin. This copper-catalyzed reaction provides access to highly functionalized cyclopentanols with up to four contiguous stereogenic centers. The term "stereodivergent" refers to the ability of the reaction to produce different diastereomers of the product from a single racemic starting material by selectively reacting with each enantiomer. Mechanistic studies have shown that the catalytic reaction occurs at a rate comparable to the background racemization of the starting material, which allows for the formation of distinct diastereomeric products that can be separated chromatographically. This process is a powerful tool for generating stereochemical complexity from simple racemic precursors.

Table 3: Stereodivergent Borylative Cyclization of a Racemic β-Oxo Acid Derivative Reaction of racemic ethyl 2-benzoyl-5-phenylpent-4-enoate with B₂Pin₂ catalyzed by CuCl/(1S,1'S,2R,2'R)-Duanphos.

| Product Diastereomer | Configuration | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Diastereomer A | (1R,2S,3R,4S) | 45 | >20:1 | 95:5 |

| Diastereomer B | (1S,2R,3S,4R) | 43 | >20:1 | 94:6 |

Chiral Bis(phosphine) Copper(I)-Complex Catalysis

[2+2+2] Cycloaddition Reactions

This compound serves as an effective ligand in rhodium-catalyzed [2+2+2] cycloaddition reactions, particularly in the asymmetric cycloisomerization of 1,6-enynes. researchgate.net This type of reaction is a powerful method for constructing polycyclic ring systems by combining three unsaturated components—in this case, the two π-systems within the enyne and an external alkyne, or an intramolecular variant. The rhodium catalyst, bearing the chiral Duanphos ligand, orchestrates the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion and reductive elimination to furnish the final carbocyclic product with high enantioselectivity. nih.gov The reaction has been successfully applied to both (Z)- and (E)-configured 1,6-enynes to generate functionalized five-membered rings. researchgate.net

Table 4: Rh-Duanphos Catalyzed Asymmetric Cycloisomerization of 1,6-Enynes

| Entry | Enyne Substrate | Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | N-Tosyl-N-(2-hexen-1-yl)prop-2-yn-1-amine | (E) | 85 | 91 |

| 2 | N-Tosyl-N-(2-hepten-1-yl)prop-2-yn-1-amine | (E) | 85 | >99 |

| 3 | N-Tosyl-N-(4-phenylbut-2-en-1-yl)prop-2-yn-1-amine | (E) | 85 | >99 |

| 4 | N-Tosyl-N-(2-hexen-1-yl)prop-2-yn-1-amine | (Z) | 76 | -80b |

b The negative value indicates the formation of the opposite enantiomer.

Performance and Selectivity of Duanphos in Cycloadditions

The P-chiral diphosphine ligand this compound has been evaluated in several transition metal-catalyzed asymmetric cycloaddition reactions. Its performance, in terms of both chemical yield and stereoselectivity, has been found to be highly dependent on the specific reaction type, substrate, and catalytic system employed.

In cobalt-catalyzed reactions, such as the cycloisomerization-hydroalkenylation of 1,6-enynes, the use of (1R,1′R,2S,2′S)-Duanphos resulted in moderate reactivity, affording the product in 52% yield, but with a poor enantiomeric ratio of 72:28. nih.gov Similarly, in certain rhodium-catalyzed [2+2+2] cycloadditions of 1,7-enynes, Duanphos has been reported to provide both low yield and low enantioselectivity.

However, more promising results have been noted in other contexts. For instance, a rhodium-ammonia complex incorporating Duanphos, specifically [Rh((Sc,Rp)-Duanphos)(NH3)2]+, has been identified as a competent catalyst for the [2+2+2] cycloaddition of particular triynes. mdpi.com Furthermore, the ligand has been cited for its application in the stereoselective synthesis of cyano-substituted dihydropyrroles through the annulation of cyanoallenes, although specific performance data is limited in publicly available literature. lookchem.com In a dirhodium-catalyzed asymmetric transformation involving an aldehyde, the use of Duanphos as the chiral ligand led to the product with 50% yield and 80% enantiomeric excess (ee).

These varied outcomes underscore that while this compound is a capable chiral ligand, its effectiveness is not universal, and optimization is required for each specific cycloaddition application.

Table 1: Performance of this compound in Various Cycloaddition Reactions

Propargylic C-H Activation

Propargylic C-H functionalization is a powerful, atom-economical method for forming new C-C and C-X bonds. mdpi.com This transformation typically proceeds via the deprotonation of a weakly acidic propargylic C-H bond, facilitated by a transition metal complex, to generate a reactive allenyl-metal intermediate. acs.orgnih.gov Mechanistic studies on rhodium-catalyzed versions of this reaction have highlighted the crucial role of the ligand in the catalytic cycle. mdpi.comacs.org While various diphosphine ligands like DPEPhos have been successfully employed in rhodium-catalyzed propargylic couplings, the specific application of this compound for this type of transformation is not extensively documented in peer-reviewed literature. mdpi.com

However, the Duanphos ligand has been successfully applied in a related rhodium(I)-catalyzed C-H functionalization: the intermolecular hydroacylation of alkynes. This reaction involves the activation of an aldehydic C-H bond and its subsequent addition across a C-C triple bond. In one reported example, the reaction of an aryltriazenyl aldehyde with phenylacetylene was catalyzed by a Rh(I) complex with (1R,1'R,2S,2'S)-Duanphos. acs.org The process successfully yielded the corresponding α,β-unsaturated ketone, demonstrating the ligand's utility in facilitating C-H activation and C-C bond formation involving alkynes. acs.org

Table 2: Performance of this compound in Alkyne Hydroacylation

Mechanistic Insights and Stereocontrol Principles

Catalytic Cycle Elucidation

The catalytic cycle involving Duanphos, typically with a rhodium metal center, follows a series of well-defined elementary steps. These steps are fundamental to understanding how the catalyst achieves its transformative capabilities.

Active Species Generation and Transformation

The journey of the catalyst often begins with a precatalyst, which is a more stable and easily handled complex. researchgate.net Common precatalysts include rhodium complexes with diolefin ligands like cyclooctadiene (COD) or norbornadiene (NBD). researchgate.net The generation of the catalytically active species involves the removal of this diolefin ligand, usually through hydrogenation. researchgate.net This process can sometimes lead to an induction period at the beginning of the reaction as the active catalyst concentration builds up. researchgate.net The active species is often a solvated rhodium complex, for example, [Rh(Duanphos)(solvent)x]+, which is poised to enter the main catalytic cycle. researchgate.net In some cases, ammonia (B1221849) complexes can also serve as precursors to the active catalytic species.

The in-situ generation of catalysts is a common practice, but it can lead to the formation of various rhodium species depending on the ligand, solvent, temperature, and rhodium precursor. researchgate.net This highlights the importance of understanding the transformation of the precatalyst to ensure the desired active species is predominantly formed for optimal catalytic performance. researchgate.net

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are cornerstone steps in many catalytic cycles involving Duanphos. umb.edu Oxidative addition involves the metal center breaking a chemical bond in the substrate and increasing its own oxidation state and coordination number. umb.edu For this to occur, the metal must have a stable oxidation state that is two units higher than its initial state and possess a vacant coordination site. umb.edu

Conversely, reductive elimination is the reverse process, where two ligands on the metal center couple and are expelled as a single molecule, while the metal's oxidation state decreases. umb.edu This step is often the final, product-forming step in a catalytic cycle. umb.edu The ligands to be eliminated typically need to be positioned cis to each other on the metal center. umb.edu The balance between oxidative addition and reductive elimination is crucial for a successful catalytic turnover. For instance, while alkyl halides readily undergo oxidative addition, the resulting adducts rarely undergo reductive elimination of the alkyl halide. umb.edu

Substrate Coordination and Insertion Pathways

The interaction between the substrate and the active catalyst is a critical determinant of the reaction's outcome. The substrate initially coordinates to the metal center, which is rendered chiral by the Duanphos ligand. This coordination can occur through different pathways, including inner-sphere and outer-sphere mechanisms. illinois.edu

An inner-sphere pathway involves the direct binding of the substrate to the metal, often following the dissociation of another ligand. illinois.edu For example, in hydroamination reactions, this can involve the oxidative addition of an N-H bond to the metal. illinois.edu An outer-sphere mechanism, on the other hand, involves the interaction of the substrate with the coordinated ligand or the metal center without direct bonding, such as through π-bond activation where the olefin's electron density is donated to the metal. illinois.edu

Following coordination, migratory insertion is a common step where a coordinated unsaturated molecule, like an alkene, inserts into a metal-ligand bond (e.g., metal-hydride or metal-amido). illinois.edu This step is fundamental in many hydrogenation and hydrofunctionalization reactions. The specific pathway of substrate coordination and insertion, dictated by the catalyst and substrate, ultimately influences the regioselectivity and enantioselectivity of the reaction.

Origins of Enantioselectivity and Diastereoselectivity

The remarkable ability of Duanphos to induce high levels of stereocontrol is a direct consequence of its unique three-dimensional structure and the electronic nature of its phosphine (B1218219) groups.

Role of Ligand Conformation and Chirality Transfer

Duanphos possesses a C2-symmetric chiral backbone which creates a well-defined and rigid chiral environment around the metal center. nih.gov This rigid structure minimizes conformational flexibility, which is crucial for effective chirality transfer during the catalytic process. The specific stereochemistry of Duanphos, (1S,1'S,2R,2'R), dictates the spatial arrangement of the bulky substituents on the phosphine atoms. ambeed.com

This defined chiral pocket forces the incoming substrate to adopt a specific orientation upon coordination to the metal center. This preferential binding orientation is the basis for the enantioselectivity, as it directs the subsequent bond-forming steps to occur on one face of the prochiral substrate over the other. smolecule.com The transfer of chirality from the ligand to the product is a highly efficient process due to this well-defined steric environment.

Steric and Electronic Influence of Phosphine Substituents

The substituents on the phosphorus atoms of Duanphos play a dual role in influencing the catalyst's performance. nih.gov

Steric Influence: Duanphos features bulky tert-butyl groups on its phosphine atoms. ambeed.com These bulky groups exert significant steric hindrance, which is a key factor in creating the chiral pocket around the metal center. libretexts.org This steric bulk not only influences the enantioselectivity by dictating the substrate's approach but can also affect the reactivity and stability of the catalytic complex. libretexts.org The size of the phosphine ligand, often quantified by Tolman's cone angle, is a critical parameter in understanding its steric impact. libretexts.org

Electronic Influence: Duanphos is considered an electron-rich phosphine ligand. smolecule.comscientificlabs.co.uk The electron-donating nature of the alkyl groups on the phosphorus atoms increases the electron density on the metal center. libretexts.org This electronic property can influence several aspects of the catalytic cycle. For instance, a more electron-rich metal center can facilitate oxidative addition and enhance π-backbonding to unsaturated substrates. libretexts.org The electronic properties of phosphine ligands can be experimentally assessed by spectroscopic methods, such as measuring the CO stretching frequencies in corresponding metal-carbonyl complexes. libretexts.org The ability to modulate both steric and electronic properties independently is a significant advantage of phosphine ligands like Duanphos in the design of effective asymmetric catalysts. libretexts.orgnih.gov

Secondary Interactions (e.g., C-H···π Interactions)

The high levels of stereoselectivity achieved with catalysts incorporating the Duanphos ligand are not solely due to bulky steric hindrance. Non-covalent interactions, particularly C-H···π interactions between the substrate and the chiral ligand, play a critical role. Density functional theory (DFT) calculations have been employed to elucidate the source of selectivity in the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted exocyclic olefins. chinesechemsoc.org These calculations reveal that the excellent enantioselectivity and diastereoselectivity are derived from a C–H···π interaction established between the substrate and the Duanphos ligand. chinesechemsoc.org This stabilizing interaction in the transition state of the favored diastereomer effectively lowers its energy relative to the unfavored pathway, thereby dictating the stereochemical outcome of the reaction.

Iminium Hydrogenation Mechanism upon Brønsted Acid Promotion

In certain reactions, the catalytic pathway is fundamentally altered by the presence of additives like Brønsted acids. For the asymmetric hydrogenation of specific tetrasubstituted exocyclic enamines using an Iridium-Duanphos system, a standard direct olefin hydrogenation is not the operative mechanism. Instead, the reaction proceeds through an iminium hydrogenation pathway. chinesechemsoc.org

Control experiments and deuterium-labeling studies have provided strong evidence for this mechanism. The reaction shows no conversion in the absence of a Brønsted acid, which is essential for promoting the tautomerization of the C=C double bond of the enamine substrate into a cyclic iminium intermediate. chinesechemsoc.org This active iminium salt is then hydrogenated. Further support comes from isotope labeling experiments using D₂, where incomplete deuterium (B1214612) incorporation was observed at the β-position, consistent with the hydrogenation of an iminium intermediate rather than direct C=C bond hydrogenation. chinesechemsoc.org

A plausible mechanism based on these findings involves the initial protonation of the enamine substrate by a Brønsted acid (such as trifluoroacetic acid or HCl) to generate the active iminium species. chinesechemsoc.org The iridium precatalyst is concurrently oxidized to an Ir(III) complex, which then facilitates the hydrogenation of the iminium salt to yield the final chiral product with high stereoselectivity. chinesechemsoc.org

| Study Type | Observation | Implication |

| Control Experiment | No reaction occurs without the addition of a Brønsted acid. chinesechemsoc.org | Brønsted acid is essential for activating the substrate. chinesechemsoc.org |

| Deuterium Labeling (D₂) | Incomplete deuterium incorporation at the β-position of the product. chinesechemsoc.org | The mechanism involves hydrogenation of an iminium intermediate, not the original C=C bond. chinesechemsoc.org |

| Spectroscopy (ATR-IR) | Spectroscopic analysis confirms the formation of iminium species in the presence of acid. chinesechemsoc.org | Provides direct evidence for the key intermediate. chinesechemsoc.org |

Catalyst Stability and Deactivation Pathways

Activation Phenomena in Homogeneous Catalysis

The species introduced into a reaction vessel is often a stable precatalyst that must be converted into the catalytically active species in situ. For rhodium-diphosphine complexes, including those with Duanphos, a common activation method involves the hydrogenation of a diolefin ligand from a precatalyst such as [Rh(diphosphine)(diolefin)]⁺. mdpi.com This hydrogenation step frees up coordination sites on the metal, which are then typically occupied by solvent molecules to form the active [Rh(diphosphine)(solvent)2]⁺ complex. mdpi.com

An alternative and often more reliable activation route circumvents the prehydrogenation step by using stable ammonia complexes as precatalysts. mdpi.com The complex [Rh((Sc,Rp)-Duanphos)(NH3)2]⁺ is a well-characterized, stable solid that is easy to handle. mdpi.com The active solvent complex can be generated cleanly in situ from this precursor by the addition of a stoichiometric amount of acid (e.g., HBF₄), which protonates and displaces the ammonia ligands as the ammonium (B1175870) salt. mdpi.com This method has proven effective for generating highly reactive catalysts for reactions like [2+2+2] cycloadditions. mdpi.com

Dimerization and Formation of Unexpected Coordination Species

The in situ generation of catalysts can be complex, and depending on the specific metal precursor, ligand, solvent, and temperature, may lead to a mixture of species rather than a single active complex. mdpi.com For rhodium/diphosphine systems, the formation of unexpected coordination species, which can be cationic, neutral, dinuclear, or even trinuclear, is a known deactivation pathway that can negatively affect catalytic activity. mdpi.com For instance, reacting a chloro-bridged rhodium dimer like [Rh(NBD)(µ2-Cl)]2 with a diphosphine can lead to penta-coordinated complexes of the type [Rh(diphosphine)(diolefin)Cl]. mdpi.com The formation of these various species can sequester the catalytically active metal, leading to lower reaction rates. Furthermore, specific examples of dimerization have been structurally characterized, such as the chromium complex (DuanPhos-CrCl3)2, which highlights the ligand's ability to participate in the formation of dimeric structures. epo.org

Reversibility Phenomena in Catalytic Cycles

Deactivation is not always an irreversible process. Many catalytic systems involve equilibria between active and inactive or less active species. mdpi.com A key example is the equilibrium between the active solvent complex [Rh(diphosphine)(solvent)2]⁺ and the diolefin precatalyst [Rh(diphosphine)(diolefin)]⁺. mdpi.com Due to the high stability of the diolefin complex, this equilibrium can lie far to the side of this less active species, representing a reversible sequestration of the catalyst. mdpi.com The conditions of the reaction, such as substrate concentration and temperature, can shift this equilibrium. mdpi.com

Similarly, the reaction of a chloro-bridged rhodium precursor with a diphosphine ligand can involve multiple equilibria between intermediate species. mdpi.com For some ligands, these equilibria may lie on the side of the intermediates rather than proceeding to the desired precatalyst, which is equivalent to a partial and reversible catalyst deactivation. mdpi.com Understanding these reversible phenomena is crucial for optimizing reaction conditions to maximize the concentration of the truly active catalytic species.

Computational and Theoretical Studies of 1s,1 S,2r,2 R Duanphos Catalysis

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for studying the intricate details of catalytic cycles involving Duanphos. numberanalytics.combeilstein-journals.org By modeling the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that explain the origins of reactivity and selectivity. researchgate.netresearchgate.net

A primary application of DFT in the context of Duanphos catalysis is the prediction of enantioselectivity. bohrium.com The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the (R) and (S) products. By calculating the full reaction pathway, computational chemists can identify the rate-determining and stereo-determining steps.

For instance, in the rhodium-catalyzed asymmetric hydrogenation of enamides, DFT calculations have shown that the reaction often proceeds through a dihydride pathway. bohrium.com The enantioselectivity is established during the formation of key hexacoordinated Rh(III) intermediates that include the Duanphos ligand, dihydride, and the substrate.

Computational studies on the Rh-Duanphos catalyzed cascade hydrogenation of cyclic dehydropeptides have successfully predicted the observed diastereoselectivity. nih.gov The calculations demonstrated that a sequential, unidirectional hydrogenation was the operative mechanism, and only the pathway involving initial hydrogenation at a specific dehydrophenylalanine (ΔPhe) residue was consistent with the experimental results. nih.gov This predictive power allows for the rationalization of complex reaction outcomes and provides a framework for understanding how the catalyst overcomes substrate bias. nih.gov

Table 1: Example of DFT-Predicted vs. Experimental Selectivity in Rh-Duanphos Catalyzed Hydrogenation (Note: This table is illustrative, based on findings where DFT is used to rationalize experimental outcomes.)

| Substrate | Predicted Major Diastereomer | Experimental Result | Reference |

|---|---|---|---|

| Cyclic Dehydropeptide | (S,S,S,S) | >20:1 dr, >99% ee for (S,S,S,S) | nih.gov |

| α-Dehydroamino Acids | High ee for (S)-product | Excellent ee (>99%) for (S)-product | tib.eu |

The catalytic performance of Duanphos is intrinsically linked to its conformationally rigid backbone. tib.euresearchgate.net This rigidity, conferred by the fused ring system, limits the number of available low-energy conformations, which is a desirable trait for a chiral ligand as it leads to a more predictable and well-defined chiral pocket around the metal center.

However, "rigidity" does not imply a complete lack of movement. Computational studies have highlighted the importance of subtle conformational flexibility in the Duanphos ligand and its metal complexes. researchgate.net This flexibility allows the catalyst to accommodate different substrates and to adapt its geometry during the various stages of the catalytic cycle—from substrate binding to product release. nih.govmdpi.com DFT calculations and X-ray crystallography show how the ligand framework, particularly the orientation of the bulky tert-butyl groups on the phosphorus atoms, creates a highly specific steric environment that dictates how the substrate approaches the metal center. scholaris.cascispace.com This controlled approach is fundamental to achieving high levels of stereocontrol.

The core of understanding catalysis from a theoretical perspective lies in the analysis of transition states (TS). numberanalytics.combeilstein-journals.org A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. numberanalytics.com DFT calculations are used to locate and characterize the geometry and energy of these fleeting structures.

In a typical Rh-Duanphos catalyzed reaction, there are multiple competing pathways, each with its own set of transition states. researchgate.netbohrium.com The enantioselectivity of the reaction is governed by the difference in the Gibbs free energy (ΔΔG‡) between the diastereomeric transition states leading to the two different enantiomers. A lower energy barrier for one pathway means that it will proceed faster, leading to the preferential formation of one enantiomer.

For example, DFT calculations for the Rh-Duanphos catalyzed asymmetric enyne cycloisomerization revealed the specific transition state structures responsible for enantioselection. researchgate.net By comparing the relative energies of these transition states, researchers can quantitatively predict the enantiomeric excess (ee), which often shows excellent agreement with experimental values.

Table 2: Illustrative Energy Profile Data from a DFT Study (Note: This table represents typical data obtained from DFT calculations on transition states.)

| Transition State | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-R | Leads to (R)-product | 15.2 | Minor Product |

| TS-S | Leads to (S)-product | 13.5 | Major Product |

Conformational Studies of Duanphos and its Metal Complexes

Computational Screening and Ligand Design

Building on the success of DFT in explaining catalyst behavior, the focus has shifted towards using computational methods to predict new, more effective ligands without the need for laborious synthesis and screening.

To accelerate the in-silico design and screening of catalysts, automated computational toolkits have been developed. nih.govnih.gov One such example is AARON (An Automated Reaction Optimizer for New catalysts) . nih.govnih.gov This type of software automates the process of building molecular models of catalyst-substrate complexes and systematically searching for the numerous transition states and intermediates required to predict the activity and selectivity of a given reaction. nih.gov

By creating a virtual library of ligands with systematically varied structural features, these toolkits can rapidly screen for promising candidates for a specific transformation, such as a Rh-catalyzed asymmetric hydrogenation. nih.gov The program can calculate the predicted enantioselectivity for each ligand, allowing researchers to prioritize the synthesis of only the most promising candidates. This high-throughput computational approach dramatically speeds up the catalyst development process, moving beyond explanation and into the realm of true rational design. umich.edu

Theoretical Examination of Racemization Tendencies of P-Chirogenic Phosphanes

The stereochemical integrity of the phosphorus centers in Duanphos is critical for its function as a chiral ligand. If the phosphorus atom were to undergo pyramidal inversion (a process that inverts its stereochemistry), the ligand would racemize, and its ability to induce enantioselectivity would be lost.

Theoretical studies have been conducted to investigate the racemization tendency of P-chirogenic phosphines. researchgate.netresearchgate.net The stability of a phosphine (B1218219) towards pyramidal inversion is dependent on the energy barrier of this process. chalmers.se For most trialkyl- and arylalkylphosphines, this barrier is high, meaning that racemization typically requires heating to well above 100 °C. chalmers.se

DFT calculations have shown that the nature of the substituents on the phosphorus atom significantly influences the inversion barrier. researchgate.netresearchgate.net

Electronic Effects: Electron-withdrawing groups tend to lower the barrier, while electron-donating groups increase it.

Structural Effects: Incorporating the phosphorus atom into a small ring, as seen in the phospholane (B1222863) rings of Duanphos, generally increases the inversion barrier due to ring strain in the planar transition state. This structural feature contributes to the high configurational stability of Duanphos.

In contrast, tertiary phosphine oxides, which are often precursors in the synthesis of P-chirogenic ligands, are exceptionally stable towards racemization. researchgate.netnih.gov Theoretical studies confirm these high barriers, underscoring their utility as robust chiral building blocks. researchgate.net

Comparative Analysis with Other Chiral Ligands

Comparison of (1S,1'S,2R,2'R)-Duanphos with C2-Symmetric Diphosphine Ligands

The development of chiral phosphine (B1218219) ligands has been pivotal in the advancement of asymmetric catalysis. For a significant period, C2-symmetric diphosphine ligands, such as BINAP and DuPhos, were the dominant class of ligands used in asymmetric catalysis. smolecule.comwikipedia.org These ligands feature chirality on the carbon backbone, creating a symmetric chiral environment around the metal center. smolecule.com The success of these ligands stemmed from their well-defined conformational features and their ability to induce high levels of enantioselectivity in various reactions.

This compound, however, represents a different design philosophy. It is a P-chirogenic ligand, meaning the chirality resides on the phosphorus atoms themselves, combined with a rigid bicyclic backbone. smolecule.comresearchgate.net This structural paradigm shift from C-chiral to P-chiral ligands was driven by the quest for even higher enantioselectivity, particularly for more challenging or sterically congested substrates where C2-symmetric ligands might underperform. smolecule.com

The key distinctions between Duanphos and typical C2-symmetric ligands lie in their structural and electronic properties. Duanphos possesses a more rigid and conformationally constrained framework compared to the more flexible biaryl backbones of ligands like BINAP. researchgate.netresearchgate.net This rigidity, coupled with the electron-rich nature of its phosphorus atoms due to tert-butyl substituents, enhances the catalytic activity of its metal complexes. smolecule.comwiley-vch.de The fused benzophospholane rings in Duanphos enforce a specific bite angle (around 87.7° in a cobalt complex), which preorganizes the metal's coordination sphere to favor specific substrate orientations, a crucial factor for enantiodiscrimination. smolecule.comnih.gov In contrast, the bite angle of C2-symmetric ligands like BINAP is larger (approx. 92.5°), which can influence the geometry and stability of the catalytic intermediates differently. sciengine.comresearchgate.net

While C2-symmetric ligands like DuPhos are highly effective, the development of P-chiral ligands like Duanphos provided catalysts with new reactivity and selectivity profiles, expanding the scope of asymmetric hydrogenation. wikipedia.orgnih.gov

Distinctive Features and Performance in Asymmetric Hydrogenation

This compound has established itself as a highly versatile and efficient ligand, particularly in rhodium-catalyzed asymmetric hydrogenation reactions. acs.org Its unique structure, combining P-chirality with a rigid fused-ring backbone, leads to exceptional performance across a wide array of olefinic substrates. researchgate.net

A primary distinctive feature is its high level of enantioselectivity and reactivity. The Rh-Duanphos catalytic system has demonstrated the ability to achieve excellent enantiomeric excesses (ee), often up to 99%, for various functionalized olefins. acs.orgacs.org For instance, in the asymmetric hydrogenation of α-CF3-enamides, a challenging class of substrates due to the electron-withdrawing nature of the CF3 group, the Rh-Duanphos catalyst provides chiral trifluoromethylated amines in high yields and with up to 99% ee. acs.orgnih.govresearchgate.net Similarly, it has been successfully applied to the hydrogenation of tetrasubstituted α,β-unsaturated amides and β-acetoxy-α-enamido esters, yielding products with two contiguous chiral centers in high yield and excellent stereoselectivity. bohrium.com

The electron-rich nature of the Duanphos ligand is crucial to its performance. smolecule.com The strong σ-donor character of the phosphorus atoms, enhanced by the tert-butyl groups, increases the electron density at the coordinated rhodium center. smolecule.com This electronic property is believed to accelerate key steps in the catalytic cycle, such as oxidative addition. smolecule.com Furthermore, unlike some P-chiral ligands, Duanphos is notably air-stable, which is a significant practical advantage for its handling and application. researchgate.net The combination of high reactivity, broad substrate scope, and excellent enantioselectivity makes the Rh-Duanphos system a powerful tool in the synthesis of chiral molecules. researchgate.netacs.org

Duanphos in Relation to Other Chiral Phosphine Ligands (e.g., TangPhos, BINAP, DuPhos, SEGPhos, DIPAMP)

The efficacy of this compound is best understood through comparison with other "privileged" chiral phosphine ligands in specific catalytic applications.

Duanphos vs. TangPhos: Both Duanphos and TangPhos are P-chiral bisphospholane ligands developed by the same research group. researchgate.netacs.org They often exhibit comparable, excellent performance. In the Rh-catalyzed hydrogenation of α-CF3-enamides, both ligands were found to give the best results among a range of tested ligands, affording the products with complete conversion and high enantioselectivity. acs.org However, a key difference is that Duanphos possesses a more rigid backbone and is air-stable, whereas TangPhos is not. researchgate.netresearchgate.net The conformationally more rigid scaffold of Duanphos can sometimes lead to better or similar enantioselectivities compared to TangPhos. researchgate.netnih.gov

Duanphos vs. BINAP: BINAP is a seminal C2-symmetric, atropisomeric ligand. While highly successful, its performance can be substrate-dependent. In the hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters, a Rh-BINAP catalyst gave the desired product in good yield but with very low enantioselectivity, whereas Rh-Duanphos achieved 99% ee. In other cases, such as the hydrogenation of certain α-dehydro amino ketones, BINAP provided excellent reactivity but only moderate enantioselectivity (75% ee), while other ligands proved superior. sciengine.com

Duanphos vs. DuPhos: DuPhos is a renowned C2-symmetric bisphospholane ligand. wikipedia.org In the Rh-catalyzed hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters, both (S,S)-Me-DuPhos and (Rc,Sp)-DuanPhos delivered an outstanding 99% ee, although the yield was higher with the Duanphos-based catalyst. However, for the iridium-catalyzed asymmetric hydrogenation of challenging tetrasubstituted exocyclic olefins, Rh-Duanphos gave poor enantioselectivity (26% ee), while other ligand classes were ultimately more successful. chinesechemsoc.org

Duanphos vs. SEGPhos: SEGPhos, an atropisomeric ligand like BINAP but with a narrower dihedral angle, has shown broader substrate tolerance in some reactions. For example, in certain nickel-catalyzed cyclizations, SEGPhos was effective with terminal alkynes, whereas Duanphos failed to promote the reaction.

Duanphos vs. DIPAMP: DIPAMP was one of the first P-chiral ligands to be used industrially, notably in the synthesis of L-DOPA. While a landmark ligand, newer P-chiral ligands like Duanphos were developed to offer improvements in activity and selectivity for a wider range of transformations. wiley-vch.deresearchgate.net

| Substrate | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| β-acetoxy-α-enamido ester (E)-1a | (R)-BINAP | [Rh(COD)₂]BF₄ | 85 | 10 | |

| (Rc,Sp)-Duanphos | [Rh(COD)₂]BF₄ | 95 | 99 | ||

| Tetrasubstituted Exocyclic Olefin | (Rc,Sp)-Duanphos | [Ir(COD)Cl]₂ | <5 (conv.) | 26 | chinesechemsoc.org |

| (S,S)-Me-DuPhos | [Ir(COD)Cl]₂ | Full (conv.) | -5 | chinesechemsoc.org | |

| α-dehydro amino ketone | (R)-BINAP | Rh(I) | >99 | 75 | sciengine.com |

| (R)-SEGPHOS | Rh(I) | >99 | 44 | sciengine.com |

Strategic Advantages and Limitations of Duanphos in Various Catalytic Systems

The strategic application of this compound in catalysis is dictated by its inherent advantages and limitations, which often depend on the specific metal, substrate, and reaction type.

Strategic Advantages:

High Enantioselectivity and Broad Scope in Rh-Hydrogenation: The primary advantage of Duanphos is its exceptional performance in rhodium-catalyzed asymmetric hydrogenations of a wide range of functionalized olefins, including enamides, enol esters, and itaconic acids. researchgate.netacs.org The Rh-Duanphos system is highly versatile and often provides products with excellent enantioselectivities (up to >99% ee) and high turnover numbers (TONs). nih.govacs.org

Effectiveness with Tetrasubstituted Olefins: Duanphos has proven particularly effective for the hydrogenation of sterically demanding tri- and tetrasubstituted olefins, which are challenging substrates for many other catalytic systems. bohrium.comurv.cat For example, it enables the efficient synthesis of chiral β-amino amides with two adjacent stereocenters from tetrasubstituted α,β-unsaturated amides. bohrium.com